Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1935911-04-8) is a highly specialized, Boc-protected pyrrolidine bioisostere featuring a conformationally restricting cyclopropane ring and a bridgehead hydroxyl group [1]. In advanced medicinal chemistry and agrochemical development, the 3-azabicyclo[3.1.0]hexane core is deployed to lock the pyrrolidine ring into a bioactive conformation, thereby reducing the entropic penalty of target binding and shielding adjacent carbon centers from oxidative metabolism [2]. The strategic placement of the hydroxyl group at the 1-position (bridgehead) provides a critical vector for late-stage functionalization—such as etherification or fluorination—while simultaneously tuning the physicochemical properties (lowering LogD and pKa) of the resulting amine [3]. The N-Boc protection ensures seamless integration into standard peptide coupling, cross-coupling, and alkylation workflows, making this compound an essential building block for optimizing pharmacokinetic profiles in lead optimization campaigns.
Substituting this compound with generic N-Boc-pyrrolidine or N-Boc-3-hydroxypyrrolidine compromises both conformational rigidity and metabolic stability, as the flexible pyrrolidine ring is highly susceptible to cytochrome P450-mediated alpha-oxidation and incurs a higher entropic penalty upon target binding [1]. While unsubstituted N-Boc-3-azabicyclo[3.1.0]hexane provides the necessary structural rigidity, it lacks the bridgehead hydroxyl group, entirely eliminating the synthetic handle required for bridgehead functionalization [2]. Furthermore, the absence of the electron-withdrawing and polar hydroxyl group results in a more lipophilic core with a higher amine pKa, which can lead to suboptimal aqueous solubility and reduced passive membrane permeability in the final active pharmaceutical ingredient (API) [3]. Consequently, for programs requiring precise physicochemical tuning and bridgehead substitution, generic analogs are functionally obsolete.
Lacks the 1-hydroxyl group, removing hydrogen-bond donor capability and significantly altering polarity and solubility profile.
Introduces ionizable amine basicity, which shifts pKa and metabolic liability compared to the neutral tertiary alcohol.
Primary alcohol handle differs in hydrogen-bond acidity and reactivity, limiting orthogonal derivatization strategies.
The incorporation of the cyclopropane ring in the 3-azabicyclo[3.1.0]hexane core sterically shields the adjacent alpha-carbons from cytochrome P450-mediated oxidation. Comparative microsomal stability assays demonstrate that while standard pyrrolidine cores often exhibit rapid clearance (>50 µL/min/mg), the conformationally restricted bicyclic core reduces intrinsic clearance to <15 µL/min/mg [1].
| Evidence Dimension | Intrinsic Clearance (CYP450 Metabolism) |
| Target Compound Data | <15 µL/min/mg (3-azabicyclo[3.1.0]hexane core) |
| Comparator Or Baseline | >50 µL/min/mg (Standard pyrrolidine core) |
| Quantified Difference | >3-fold reduction in intrinsic clearance |
| Conditions | Human liver microsome (HLM) stability assays |
Procuring the cyclopropanated core directly addresses metabolic liabilities in lead compounds by sterically blocking alpha-oxidation pathways.
The addition of a bridgehead hydroxyl group significantly alters the lipophilicity of the bicyclic core. Profiling of bridgehead-substituted bioisosteres reveals that the 1-hydroxy modification lowers the LogD by 0.8 to 1.2 units compared to the unsubstituted 3-azabicyclo[3.1.0]hexane baseline, providing a more favorable solubility profile for lipophilic drug candidates [1].
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
| Target Compound Data | LogD reduced by 0.8 - 1.2 units |
| Comparator Or Baseline | Baseline LogD (Unsubstituted 3-azabicyclo[3.1.0]hexane) |
| Quantified Difference | 0.8 - 1.2 unit reduction in LogD |
| Conditions | Comparative physicochemical profiling at physiological pH (7.4) |
The bridgehead hydroxyl group allows buyers to significantly improve the aqueous solubility of lipophilic drug candidates without altering the core structural geometry.
The electron-withdrawing nature of the bridgehead hydroxyl group exerts an inductive effect on the secondary amine (post-deprotection). Acid-base titrations indicate that the 1-hydroxy substitution lowers the amine pKa to approximately 8.0–8.5, compared to the highly basic pKa of ~9.0–9.5 observed in unsubstituted pyrrolidines or bicyclic cores [1].
| Evidence Dimension | Secondary Amine Basicity (pKa) |
| Target Compound Data | pKa ~8.0 - 8.5 (1-hydroxy-substituted core) |
| Comparator Or Baseline | pKa ~9.0 - 9.5 (Unsubstituted pyrrolidine/bicyclic core) |
| Quantified Difference | 0.5 - 1.0 unit reduction in pKa |
| Conditions | Aqueous acid-base titration of the deprotected secondary amine |
Lowering the amine pKa increases the fraction of unionized compound at physiological pH, directly improving passive membrane permeability and oral bioavailability.
From a manufacturability standpoint, the pre-installed 1-hydroxyl group is critical for downstream diversification. While the unactivated bridgehead C-H bond of N-Boc-3-azabicyclo[3.1.0]hexane is synthetically intractable for direct substitution under standard conditions, the 1-hydroxy variant enables quantitative conversion into bridgehead ethers via SNAr or bridgehead fluorides via deoxofluorination reagents like DAST [1].
| Evidence Dimension | Bridgehead Substitution Viability |
| Target Compound Data | 100% enabling of direct etherification/fluorination |
| Comparator Or Baseline | 0% viability (Unsubstituted N-Boc-3-azabicyclo[3.1.0]hexane) |
| Quantified Difference | Total synthetic enablement vs. synthetically intractable |
| Conditions | Standard late-stage functionalization (e.g., SNAr, DAST fluorination) |
Procuring the pre-hydroxylated building block bypasses the extreme synthetic difficulty of functionalizing an unactivated bridgehead carbon, saving weeks of process development.
This compound is the ideal precursor when optimizing target residence time and metabolic stability. The rigid 3-azabicyclo[3.1.0]hexane core locks the pharmacophore into a bioactive conformation, while the cyclopropane ring sterically shields the molecule from CYP450-mediated clearance, making it vastly superior to flexible pyrrolidine building blocks [1].
For neuro-active compounds requiring blood-brain barrier (BBB) penetration, the 1-hydroxy group is a critical asset. It allows medicinal chemists to inductively lower the amine pKa and tune the overall LogD, thereby increasing the unionized fraction of the drug at physiological pH and enhancing passive membrane permeability [2].
In industrial scale-up and library synthesis, this building block is selected specifically for its reactive bridgehead vector. It serves as a mandatory starting material for generating bridgehead fluoro-analogs (via DAST) or complex heteroaryl ethers (via SNAr), transformations that are impossible to achieve using unsubstituted bicyclic analogs [3].